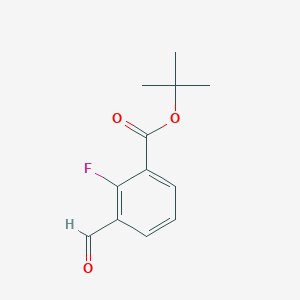
Tert-butyl 2-fluoro-3-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-fluoro-3-formylbenzoate: is an organic compound with the molecular formula C12H13FO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the aromatic ring is substituted with a fluorine atom and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-3-formylbenzoate typically involves the esterification of 2-fluoro-3-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 2-fluoro-3-formylbenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organometallic reagents.
Major Products:
Oxidation: 2-fluoro-3-formylbenzoic acid.
Reduction: 2-fluoro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-fluoro-3-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for drug development.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of tert-butyl 2-fluoro-3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity. The tert-butyl group provides steric hindrance, which can impact the compound’s binding affinity and selectivity towards biological targets.
Comparación Con Compuestos Similares
- Tert-butyl 3-fluoro-4-formylbenzoate
- Tert-butyl 2-fluoro-4-formylbenzoate
- Tert-butyl 3,5-difluoro-4-formylbenzoate
Comparison: Tert-butyl 2-fluoro-3-formylbenzoate is unique due to the specific positioning of the fluorine and formyl groups on the aromatic ring. This arrangement influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and addition reactions, making it a valuable compound for targeted synthesis in organic chemistry.
Propiedades
Fórmula molecular |
C12H13FO3 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
tert-butyl 2-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-14)10(9)13/h4-7H,1-3H3 |
Clave InChI |
ROUJBCPYKGGKCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















